

Synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name:	Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Cat. No.:	B041951

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate**, a key intermediate in the development of various pharmaceutical compounds.^[1] This document details a primary synthetic route, including a comprehensive experimental protocol and characterization data.

Introduction

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, also known as 1-Boc-3-cyano-4-pyrrolidinone, is a versatile heterocyclic building block.^{[1][2]} Its structure, featuring a protected pyrrolidinone ring functionalized with a cyano group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.^[3] The strategic placement of the cyano and ketone functionalities allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.^[2] This intermediate is notably used in the synthesis of novel antibacterial agents and derivatives of existing drugs.^[4]

Physicochemical Properties

The general properties of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate** are summarized in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

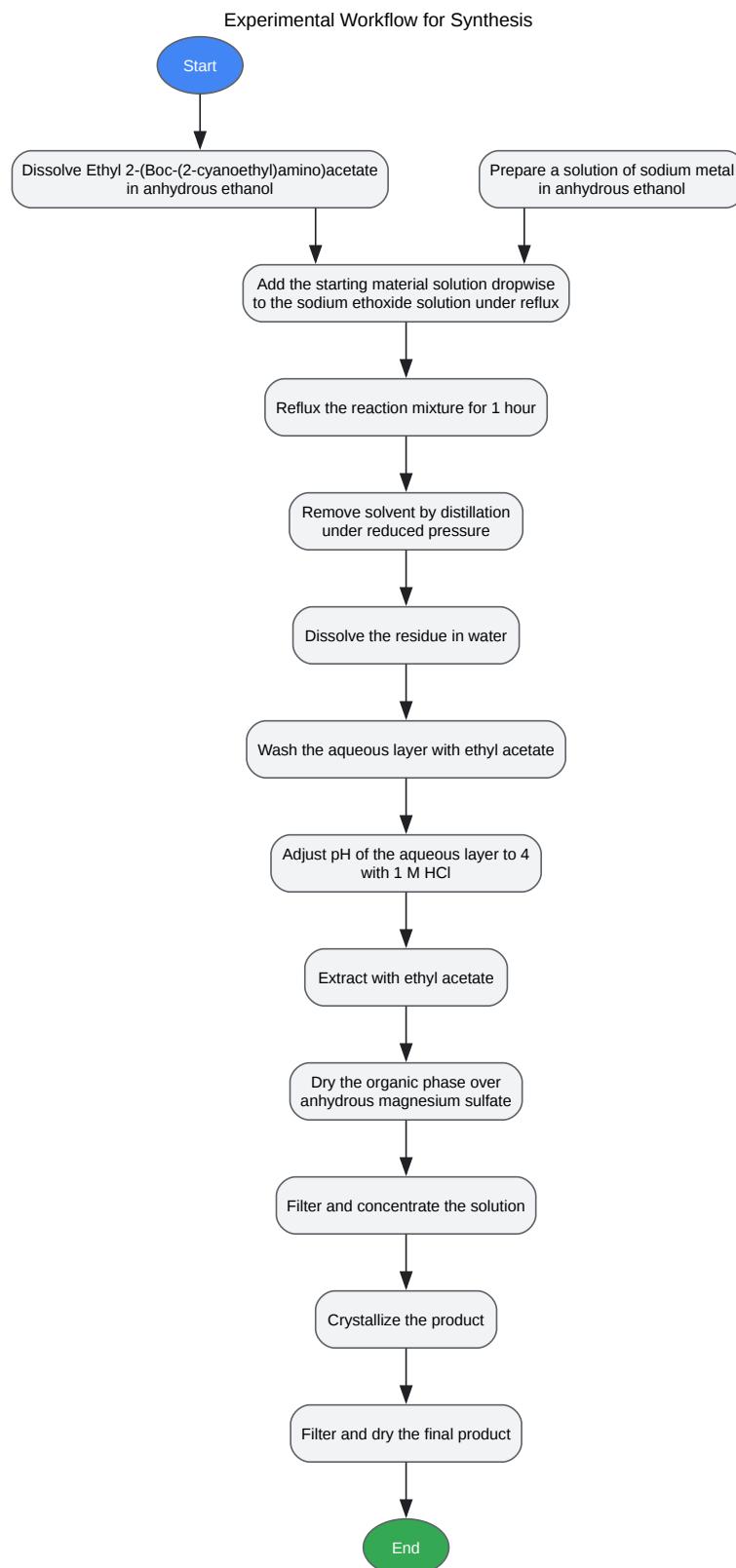
Property	Value	Reference
CAS Number	175463-32-8	[2] [5]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃	[2] [5]
Molecular Weight	210.23 g/mol	[2] [5]
Appearance	White to off-white crystalline powder	[2]
Melting Point	90-95 °C	[2]
Boiling Point	>250 °C (decomposes)	[2]
Solubility	Soluble in DMSO, DMF; slightly soluble in water	[2]
Purity (HPLC)	≥98.0%	[2]
Storage	2-8°C, under inert gas	[4]

Synthetic Route: Dieckmann Condensation

A primary and well-documented method for the synthesis of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate** is through an intramolecular Dieckmann condensation. This approach involves the cyclization of an N-protected amino ester derivative. A common starting material for this synthesis is ethyl 2-(Boc-(2-cyanoethyl)amino)acetate.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis via Dieckmann condensation.

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A flowchart of the synthesis of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate**.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 1-Boc-3-cyano-4-pyrrolidinone.[5]

Materials:

- Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate
- Sodium metal
- Anhydrous ethanol
- Ethyl acetate
- 1 M Hydrochloric acid
- Anhydrous magnesium sulfate
- Water (deionized)

Procedure:

- In a flask, 16.5 g of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (as an oil) is dissolved in 50 mL of anhydrous ethanol.[5]
- A solution of sodium ethoxide is prepared by carefully dissolving 4 g (0.17 mol) of sodium metal in 100 mL of anhydrous ethanol under a reflux condenser with heating.[5]
- The solution of the starting material is then added dropwise to the heated sodium ethoxide solution.[5]
- The reaction mixture is maintained at reflux for 1 hour.[5]
- After the reaction is complete, the ethanol is removed by distillation under reduced pressure. [5]
- The resulting residue is dissolved in 100 mL of water.[5]

- The aqueous solution is washed twice with 30 mL portions of ethyl acetate to remove any unreacted starting material.[5]
- The aqueous layer is then cooled in an ice bath and the pH is carefully adjusted to 4 using 1 M hydrochloric acid.[5]
- The product is extracted from the acidified aqueous layer with ethyl acetate.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and then concentrated under reduced pressure to a volume of about 20 mL.[5]
- The concentrated solution is cooled to induce crystallization. The resulting white solid is collected by filtration, washed with a small amount of cold ethyl acetate, and dried to yield the final product.[5]

Yield: 16.5 g of a white solid (68% yield).[5]

Characterization of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate**

Comprehensive analytical data is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the target molecule based on its structure and data for similar compounds.

Technique	Expected Data
¹ H NMR	Expected signals for the tert-butyl group (singlet, ~1.5 ppm), and protons of the pyrrolidine ring.
¹³ C NMR	Expected signals for the carbonyl carbons (ketone and carbamate), the nitrile carbon, the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring.[6][7]
Mass Spec (MS)	Expected molecular ion peak [M+H] ⁺ at m/z 211.1077.[8]
Infrared (IR)	Expected characteristic absorption bands for the C=O (ketone and carbamate) and C≡N (nitrile) functional groups.

Alternative Synthetic Routes

While the Dieckmann condensation is a robust method, other synthetic strategies can be envisaged for the preparation of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate**. One potential alternative involves the cyanation of a suitable precursor, such as Tert-butyl 3-oxopyrrolidine-1-carboxylate. This would likely involve the activation of the alpha-position to the ketone followed by reaction with a cyanide source. However, detailed experimental protocols for this specific transformation are not as readily available in the literature.

Conclusion

The synthesis of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate** via Dieckmann condensation of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate is an effective and well-established method. This guide provides the necessary details for researchers to replicate this synthesis. The availability of this key intermediate is crucial for the advancement of drug discovery programs, particularly in the development of new antibacterial agents.

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